1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound features a unique combination of functional groups that contribute to its chemical properties and potential applications. The presence of a difluorobenzyl moiety and a dioxaborolane group highlights its significance in medicinal chemistry and materials science.
This compound is classified as an organoboron compound due to the presence of the dioxaborolane moiety. It also falls under the category of pyrazole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step reactions.
Methods:
Technical Details:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The use of catalysts may also be necessary in certain steps to facilitate reactions.
The molecular structure of 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can be represented using various structural formulas.
The compound's structure can be visualized using SMILES notation: CC(C)C1(C)OB(OC1(C)C)c2cnn(c2)C3CC3 .
The compound participates in several chemical reactions typical for pyrazoles and organoboron compounds:
Technical Details:
These reactions often require specific catalysts (e.g., palladium complexes) and reaction conditions (e.g., temperature, solvents) to achieve desired outcomes efficiently.
The mechanism by which 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its biological effects is still under investigation but may involve:
Data on its specific interactions with biological targets would require further experimental studies.
Relevant data regarding melting point and boiling point are not widely reported but can be inferred from similar compounds within its class.
The applications of 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole include:
Further research is necessary to explore these potential applications fully and assess efficacy and safety profiles in relevant fields.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9